molecular formula C12H16O6 B13418798 Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- CAS No. 297132-89-9

Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)-

Cat. No.: B13418798
CAS No.: 297132-89-9
M. Wt: 256.25 g/mol
InChI Key: WYOBUVRFMPXKBJ-UHFFFAOYSA-N
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Description

3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₆ It is characterized by the presence of methoxy and methoxymethoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups followed by formylation. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the aromatic ring are protected using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.

    Formylation: The protected intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄).

Industrial Production Methods

Industrial production methods for 3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-methoxy-4,5-bis(methoxymethoxy)benzoic acid.

    Reduction: 3-methoxy-4,5-bis(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and methoxymethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4,5-dimethoxybenzaldehyde: Similar structure but lacks the methoxymethoxy groups.

    3,4,5-Trimethoxybenzaldehyde: Contains three methoxy groups instead of methoxymethoxy groups.

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group and a methoxy group.

Uniqueness

3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

297132-89-9

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C12H16O6/c1-14-7-17-11-5-9(6-13)4-10(16-3)12(11)18-8-15-2/h4-6H,7-8H2,1-3H3

InChI Key

WYOBUVRFMPXKBJ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1OCOC)OC)C=O

Origin of Product

United States

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